N-(3-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(3-Fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 2-methylpropyl group at position 3 and an acetamide-linked 3-fluorophenyl moiety. Its structure combines a fused bicyclic system (thienopyrimidine) with fluorinated aromatic and branched alkyl substituents, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-11(2)9-22-17(24)16-14(6-7-26-16)21(18(22)25)10-15(23)20-13-5-3-4-12(19)8-13/h3-8,11H,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFZAAWLQCVMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound acts primarily as an inhibitor of the macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine involved in various pathological processes including cancer and autoimmune diseases. The inhibition of MIF can lead to reduced inflammation and tumor progression.
Inhibition Potency
The potency of this compound was evaluated in a series of assays measuring IC50 values. The results are summarized in Table 1 below:
| Compound | IC50 (μM) | Reference |
|---|---|---|
| N-(3-fluorophenyl)-2-[...] | 5.1 ± 0.5 | |
| Control Compound (4-CPPC) | 47 ± 7.2 | |
| Bromo-substituted analogue | 7.2 ± 0.6 | |
| CF3 substituted derivative | 2.6 ± 0.2 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal critical insights into how modifications to the compound's structure affect its biological activity:
- Substitution Effects : The introduction of electron-withdrawing groups such as trifluoromethyl (CF3) significantly enhanced the inhibitory potency against MIF.
- Aliphatic Chain Modifications : Alterations in the length and branching of aliphatic chains at specific positions did not consistently improve activity; however, certain configurations showed promising results.
- Core Structure Importance : Maintaining the thiophene core was essential for retaining biological activity. Variations that replaced this core led to diminished potency.
Efficacy in Biological Models
In vivo studies have demonstrated that N-(3-fluorophenyl)-2-[...] exhibits anti-inflammatory properties and may also influence tumor growth dynamics. For instance:
- Tumor Models : In xenograft models of cancer, administration of this compound resulted in reduced tumor size compared to control groups.
- Inflammatory Response : Animal models subjected to inflammatory challenges showed decreased levels of pro-inflammatory cytokines upon treatment with this compound.
Case Studies
A notable case study involved the application of N-(3-fluorophenyl)-2-[...] in a murine model of rheumatoid arthritis. The study found that treatment led to significant reductions in joint swelling and histological signs of inflammation compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent effects, core modifications, and reported biological activities.
Structural Analogues of Thieno[3,2-d]pyrimidine Derivatives
Substituent Effects and Pharmacophore Analysis
- Fluorine Substitution: The target compound’s 3-fluorophenyl group enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs. In contrast, 4-fluorobenzyl () may alter steric interactions in enzyme binding pockets .
- Core Modifications: Thieno[3,2-d]pyrimidine vs. tetrahydropyrimidine (): The fused thiophene ring in the target compound increases aromaticity and planarity, favoring π-π stacking in hydrophobic binding sites. Tetrahydropyrimidines offer conformational flexibility but reduced rigidity . Triazolo-thienopyrimidine hybrids (): The triazolo ring introduces additional hydrogen-bonding sites, which may enhance target affinity but complicate synthesis .
- Hydroxy-acetamide derivatives () with chiral centers (e.g., (2R)-configured isomers) show stereospecific activity in kinase inhibition, suggesting the target compound’s stereochemistry could critically influence efficacy .
Preparation Methods
Cyclization with Urea or Thiourea
3-Amino-5-substituted thiophene-2-carboxylates react with urea under acidic conditions (e.g., HCl or H2SO4) to form the pyrimidine ring. For example, heating methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with urea at 180°C yields the corresponding thieno[3,2-d]pyrimidine-2,4-dione. This method achieves moderate yields (50–65%) and is scalable for bulk synthesis.
Alternative Route via Dimethylformamide Dimethyl Acetal (DMF-DMA)
Condensation of 3-aminothiophene derivatives with DMF-DMA generates an intermediate imine, which undergoes cyclization in the presence of ammonium acetate to form the pyrimidine core. This route offers better regioselectivity for N-alkylation steps.
Formation of the Acetamide Moiety
The acetamide side chain at position 1 is installed through a two-step process:
Chloroacetylation
The 1-position of the thienopyrimidine core is chlorinated using phosphorus oxychloride (POCl3) under reflux, yielding 1-chlorothieno[3,2-d]pyrimidine-2,4-dione. Subsequent reaction with ethyl glycinate in the presence of triethylamine forms the ethyl acetamide intermediate.
Amidation with 3-Fluoroaniline
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by coupling with 3-fluoroaniline via a carbodiimide-mediated reaction (e.g., EDC/HOBt). This step achieves 70–85% yield after purification by recrystallization.
Final Assembly and Purification
The fully substituted compound is obtained through sequential functionalization:
Reaction Sequence Optimization
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Methanol/water (4:1) yields high-purity crystals (>98% by HPLC).
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃S | HRMS |
| Molecular Weight | 391.42 g/mol | ESI-MS |
| Melting Point | 214–216°C | DSC |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H), 7.45–7.38 (m, 1H)... | Bruker Avance III |
Challenges and Mitigation Strategies
Q & A
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Answer : Use flow chemistry for precise control of reaction parameters (temperature, residence time). Replace traditional column chromatography with recrystallization or centrifugal partition chromatography. Monitor intermediates via inline IR spectroscopy to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
